molecular formula C9H9N5O2 B14612897 2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid CAS No. 59342-37-9

2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid

Cat. No.: B14612897
CAS No.: 59342-37-9
M. Wt: 219.20 g/mol
InChI Key: HADZXXKJUMNBSB-UHFFFAOYSA-N
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Description

2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid is an organic compound that features a tetrazole ring attached to a benzoic acid moiety. This compound is of interest due to its unique structural properties, which combine the characteristics of both tetrazoles and benzoic acids. Tetrazoles are known for their stability and ability to mimic carboxylic acids, while benzoic acids are widely used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a click chemistry approach involving the reaction of an azide with a nitrile. This reaction is often carried out in the presence of a copper catalyst under mild conditions.

    Attachment to Benzoic Acid: The tetrazole ring is then attached to a benzoic acid derivative through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amino group.

    Substitution: The tetrazole ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens or alkylating agents under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted tetrazole derivatives and modified benzoic acid compounds.

Scientific Research Applications

2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid involves its interaction with biological targets through hydrogen bonding and electrostatic interactions. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid is unique due to its combination of a tetrazole ring and a benzoic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological targets in a more versatile manner compared to its individual components.

Properties

CAS No.

59342-37-9

Molecular Formula

C9H9N5O2

Molecular Weight

219.20 g/mol

IUPAC Name

2-[5-(methylamino)tetrazol-1-yl]benzoic acid

InChI

InChI=1S/C9H9N5O2/c1-10-9-11-12-13-14(9)7-5-3-2-4-6(7)8(15)16/h2-5H,1H3,(H,15,16)(H,10,11,13)

InChI Key

HADZXXKJUMNBSB-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=NN1C2=CC=CC=C2C(=O)O

Origin of Product

United States

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